molecular formula C13H21ClN2O2 B14044071 1-Methylamino-4-cbz-aminobutane hcl

1-Methylamino-4-cbz-aminobutane hcl

Cat. No.: B14044071
M. Wt: 272.77 g/mol
InChI Key: JMANDCOFVSMTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylamino-4-cbz-aminobutane hydrochloride typically involves the reaction of 1-methylamino-4-aminobutane with a carbobenzyloxy (cbz) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1-Methylamino-4-cbz-aminobutane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methylamino-4-cbz-aminobutane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylamino-4-cbz-aminobutane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylamino-4-cbz-aminobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cbz protecting group can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved often include enzymatic reactions that modify the compound, leading to its desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylamino-4-cbz-aminobutane hydrochloride is unique due to its cbz protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in synthetic chemistry and drug development, where controlled reactivity is essential .

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

benzyl N-[4-(methylamino)butyl]carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-14-9-5-6-10-15-13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3,(H,15,16);1H

InChI Key

JMANDCOFVSMTGM-UHFFFAOYSA-N

Canonical SMILES

CNCCCCNC(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.